Cyanine7.5 maleimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

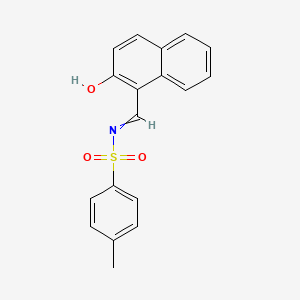

Thiol-reactive, near infrared dye Cyanine7.5 for the labeling of protein SH groups, an analog of Cy7.5 maleimide. Most proteins contain sulfhydryl groups which can be selectively labeled with maleimides. With this reagent, these proteins can be converted to near infrared (NIR) fluorescent conjugates. After it, the conjugates can be used in non-invasive live organism imaging to study distribution of the protein in tissues and organs.

Aplicaciones Científicas De Investigación

1. Photon Budget Improvement in Fluorophores

Maleimide-cysteine chemistry, a routine practice for labeling fluorophores to proteins, has limitations in terms of photon budget efficiency in fluorophores like Cyanine dyes. Zhang et al. (2023) found that using arylation-type bioconjugation strategies, such as labeling thiols with phenyloxadiazole (POD) methyl sulfone, improves the total emitted photons by 1.5-3 fold compared to traditional maleimide-thiol linkages. This enhancement is significant in single-molecule FRET measurements and two-color STED nanoscopy using cyanine-POD conjugates (Zhang et al., 2023).

2. Formation of Cross-Linked Synthetic Polymer Hydrogels

Stewart et al. (2016) utilized the Diels-Alder [4 + 2] cycloaddition between furan- and maleimide-functional polyanions to form cross-linked synthetic polymer hydrogels. This process involved the reaction of poly(methyl vinyl ether-alt-maleic anhydride) with furfurylamine or N-(2-aminoethyl)maleimide. These hydrogels show potential for drug release applications, with their gelation time, mechanical properties, and swelling being influenced by the degree of functionalization and polymer concentration (Stewart et al., 2016).

3. Synthesis and Antitumor Properties of β-Maleimide Substituted Porphyrins

Ol’shevskaya et al. (2019) synthesized β-maleimide functionalized meso-arylporphyrins to explore their properties as photosensitizers. These porphyrins, when photoactivated, generate reactive oxygen species and have demonstrated significant antitumor activity in cellular studies. This makes them a promising chemotype for investigation in cancer treatment (Ol’shevskaya et al., 2019).

4. Palladium-Catalyzed Cyclization for Synthesizing Polysubstituted Maleimides

Hu et al. (2016) described a palladium-catalyzed cyclization reaction of alkynes with isocyanides, facilitating the synthesis of various valuable polysubstituted maleimide derivatives. This method is significant for creating complex molecular structures useful in various applications, including medicinal chemistry (Hu et al., 2016).

5. Bioconjugation and Modification of Biomolecules

Renault et al. (2018) discussed the widespread use of maleimides in bioconjugation for the modification of proteins and other biomolecules. This includes applications in immunotoxins and antibody-drug conjugates, highlighting the versatility and efficacy of maleimide-based bioconjugation in therapeutic contexts (Renault et al., 2018).

Propiedades

Nombre IUPAC |

N/A |

|---|---|

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

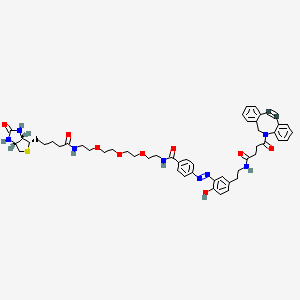

![4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192559.png)